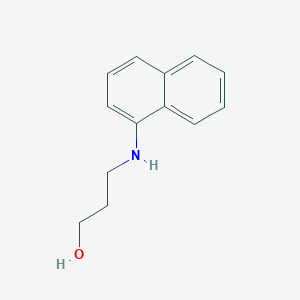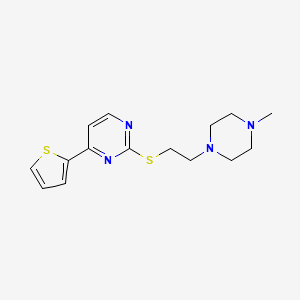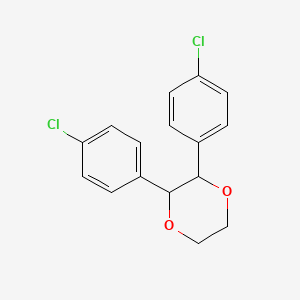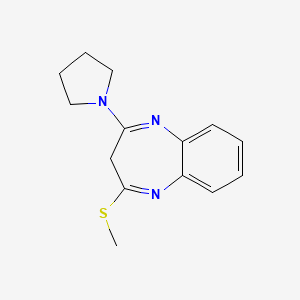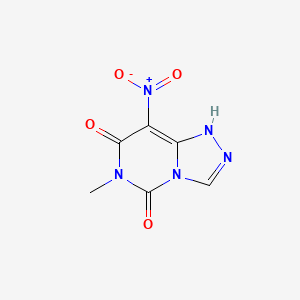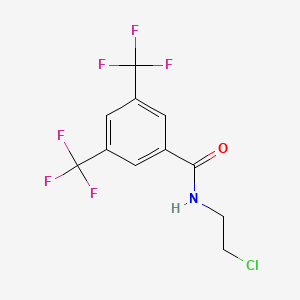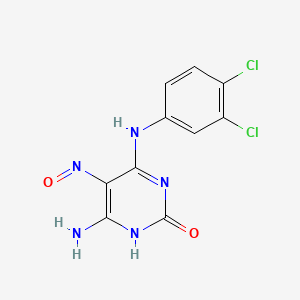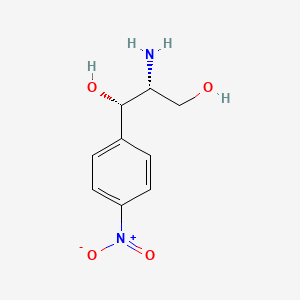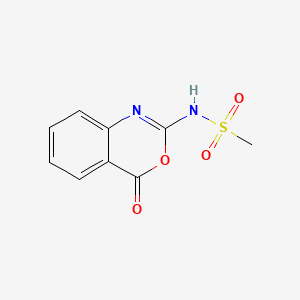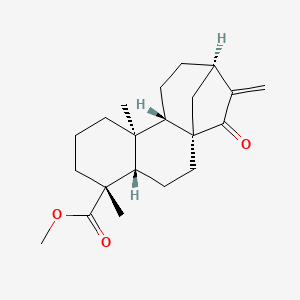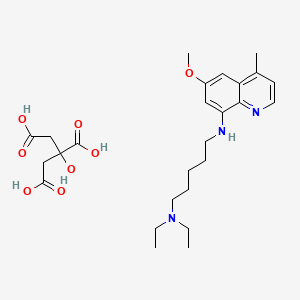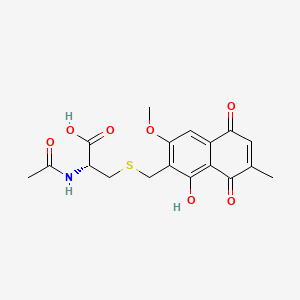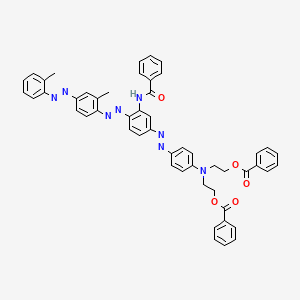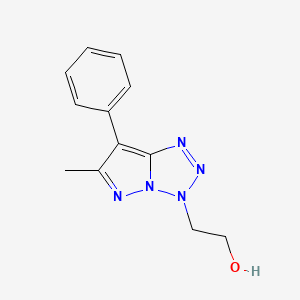
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol is a chemical compound with the molecular formula C12H13N5O and a molecular weight of 243.2645 g/mol This compound is characterized by its unique structure, which includes a pyrazolo-tetrazole ring system substituted with methyl and phenyl groups, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol typically involves the following steps:
Formation of the Pyrazolo-Tetrazole Ring System: The initial step involves the cyclization of appropriate precursors to form the pyrazolo-tetrazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions. This can be done using methylating and phenylating agents such as methyl iodide and phenyl lithium, respectively.
Introduction of the Ethanol Moiety: The final step involves the introduction of the ethanol group. This can be achieved through the reaction of the intermediate compound with ethylene oxide or by reduction of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) can enhance yield and purity.
化学反応の分析
Types of Reactions
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
類似化合物との比較
Similar Compounds
- 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)propane
- 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)butane
- 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)methanol
Uniqueness
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
特性
CAS番号 |
82823-70-9 |
|---|---|
分子式 |
C12H13N5O |
分子量 |
243.26 g/mol |
IUPAC名 |
2-(6-methyl-7-phenylpyrazolo[5,1-e]tetrazol-3-yl)ethanol |
InChI |
InChI=1S/C12H13N5O/c1-9-11(10-5-3-2-4-6-10)12-13-15-16(7-8-18)17(12)14-9/h2-6,18H,7-8H2,1H3 |
InChIキー |
OMWNZOVYAXFBMT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=NN2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


